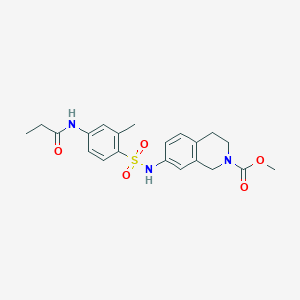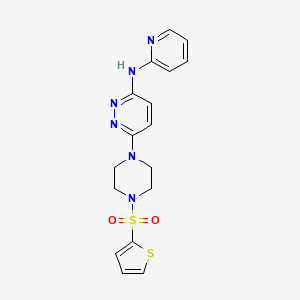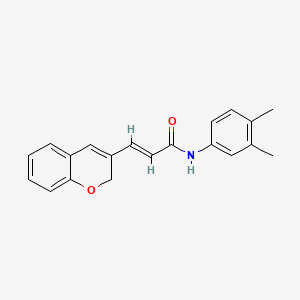![molecular formula C17H17FN4O B2933041 9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 459422-03-8](/img/structure/B2933041.png)
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of the [1,2,4]triazolo[5,1-b]quinazoline class . It’s worth noting that similar compounds have been used as fluorescent probes for detecting Fe3+ ions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has a similar structure and has been sold as a designer drug .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .Wissenschaftliche Forschungsanwendungen
Sedative and Anxiolytic Effects
Compounds similar to the one have been studied for their sedative and anxiolytic effects. For example, Flubrotizolam, a thienotriazolodiazepine derivative, has shown potent sedative and anxiolytic effects . This suggests that our compound could potentially be explored for similar pharmacological properties in the development of new sedatives or anxiolytics.
Anticancer Activity
The structural similarity of triazoloquinazoline derivatives to other compounds with known anticancer activity suggests potential applications in cancer research. Some derivatives have demonstrated cytotoxic activity against human cancer cell lines, comparable to established anticancer drugs . This indicates that our compound could be a candidate for further investigation as a potential anticancer agent.
Antidiabetic Properties
Triazoloquinazoline derivatives have also been evaluated for their antidiabetic properties. Compounds with similar structures have shown significant α-glucosidase inhibition activity, which is a therapeutic target for the treatment of diabetes . This implies that the compound may hold promise as an antidiabetic agent.
Antibacterial Activity
Research on triazoloquinazoline derivatives has included the synthesis and evaluation of their antibacterial activity. Some novel derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . This suggests that our compound could be explored for its potential use as an antibacterial agent.
Antimalarial Potential
The triazoloquinazoline scaffold has been incorporated into compounds that exhibit antimalarial activity. In vivo studies have shown good potential for certain derivatives to become novel inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite . This indicates that the compound could be investigated for its antimalarial potential.
Enzyme Inhibition
Various triazoloquinazoline derivatives have been studied for their ability to inhibit different enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes are therapeutic targets for a range of conditions, suggesting that our compound could be valuable in the development of enzyme inhibitors for various diseases.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound “9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” are currently unknown. This compound belongs to a class of molecules known as triazoloquinazolines . These molecules have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .
Mode of Action
It is known that triazoloquinazolines can interact with various biological targets due to their ability to form hydrogen bonds . This allows them to interact with different target receptors, potentially leading to a variety of biological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds
Eigenschaften
IUPAC Name |
9-(4-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-3-5-11(18)6-4-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZPHLUVGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![1-Hydroxy-3-{5-[(methylsulfonyl)amino]-3-phenylpyrazolyl}thiolan-1-one](/img/structure/B2932964.png)


![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[(Ethylamino)methyl]phenol](/img/structure/B2932976.png)
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932978.png)
